molecular formula C5H7N5O3 B7840675 ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate

ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate

Cat. No.: B7840675
M. Wt: 185.14 g/mol
InChI Key: WCNZUCUGJZIMTR-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate is a synthetic compound characterized by its distinctive chemical structure. The compound features a hydroxyimino group and a tetrazole moiety, making it an intriguing subject for research in various fields, including organic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate can be synthesized through a multi-step process involving the following key steps:

  • Formation of the hydroxyimino group: This can be achieved by reacting ethyl 2-oxo-4-phenylbutanoate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under mild conditions.

  • Formation of the tetrazole ring: This step often involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride, forming a tetrazole ring.

  • Combining the two parts: The intermediate products from the first two steps are then combined under specific reaction conditions to yield this compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of the above methods to enhance yield and purity, often using automated and continuous flow processes to ensure scalability.

Chemical Reactions Analysis

Types of Reactions Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate undergoes various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyimino group to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the hydroxyimino group to an amino group using reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: The tetrazole ring can participate in nucleophilic substitution reactions where the tetrazole hydrogen is replaced by various substituents under suitable conditions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (lithium aluminium hydride, sodium borohydride), and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products depend on the type of reaction. For oxidation, nitro derivatives are formed. For reduction, amino derivatives result. Substitution reactions yield various functionalized tetrazole derivatives.

Scientific Research Applications

Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate finds applications in several scientific research areas:

  • Chemistry

    : Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

  • Biology

    : Investigated for its potential as a biochemical probe due to its hydroxyimino and tetrazole groups.

  • Medicine

    : Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

  • Industry

    : Applied in the development of advanced materials, including polymers and explosives.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily involving:

  • Hydroxyimino Group

    : Interacts with various biomolecules through hydrogen bonding and electrostatic interactions.

  • Tetrazole Moiety

    : Can coordinate with metal ions, acting as a ligand in metal complex formation. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate is unique due to its combined hydroxyimino and tetrazole functionalities. Similar compounds include:

  • Ethyl (E)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate

    : Different isomer with potential differences in reactivity and properties.

  • Mthis compound

    : Variation in the ester group affects solubility and reactivity.

  • Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)butanoate

    : Longer carbon chain alters physical and chemical properties.

These comparisons highlight the subtle yet significant differences brought about by variations in molecular structure, which can influence the compound's reactivity, stability, and applications.

Properties

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-(2H-tetrazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-2-13-5(11)3(8-12)4-6-9-10-7-4/h12H,2H2,1H3,(H,6,7,9,10)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNZUCUGJZIMTR-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.